1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid
Overview
Description
1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, and a carboxylic acid group at the 2-position of the ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group of 3-methylpiperidine with a benzyloxycarbonyl (Cbz) group, followed by carboxylation at the 2-position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and carboxylation steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid
- 3-Methylpiperidine-2-carboxylic acid
- 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid
Uniqueness: 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid is unique due to the specific positioning of the methyl group at the 3-position of the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the benzyloxycarbonyl group also provides distinct protective properties, making it valuable in synthetic chemistry.
Properties
IUPAC Name |
3-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-6-5-9-16(13(11)14(17)18)15(19)20-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLKKUUMSBCHLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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